N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide
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Overview
Description
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl and methyl groups, a methoxybenzamide moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, which can be synthesized by reacting 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine . The resulting 3,4-diacetyl-2,5-dimethylpyrrole is then coupled with 2-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction . Finally, the methoxybenzamide moiety is introduced through an amide coupling reaction with 4-methoxybenzoic acid[3][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide .
- 2,4-Dimethylpyrrole .
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde .
Uniqueness
N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C25H26N2O4 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H26N2O4/c1-14-7-10-20(27-15(2)23(17(4)28)24(16(27)3)18(5)29)13-22(14)26-25(30)19-8-11-21(31-6)12-9-19/h7-13H,1-6H3,(H,26,30) |
InChI Key |
VWIVTARTJZYVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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